Physicochemical Differentiation: Unsaturated Benzothiophene Core vs. Tetrahydro Analog
The target compound possesses a fully unsaturated benzothiophene ring, while its closest tetrahydro analog (CAS 130089-88-2) contains a saturated cyclohexane-fused thiophene ring. This unsaturation results in a lower molecular weight (288.44 vs. 292.46 g/mol), a reduced number of hydrogen atoms (C15H16N2S2 vs. C15H20N2S2), and an extended planar aromatic system. In silico docking studies on related spiro-thienopyrimidine scaffolds indicate that increased planarity from unsaturation can improve binding energies by up to 1.8 kcal/mol through enhanced π-stacking with kinase active-site residues [1]. The molecular formula difference directly impacts LogP and polar surface area predictions, which are key determinants of permeability and solubility in cellular assays.
| Evidence Dimension | Molecular planarity and π-conjugation extent |
|---|---|
| Target Compound Data | Fully unsaturated benzothieno[2,3-d]pyrimidine; C15H16N2S2; MW 288.44; extended planar aromatic system |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione (CAS 130089-88-2); C15H20N2S2; MW 292.46; partially saturated thiophene ring |
| Quantified Difference | ΔMW = 4.02 g/mol; ΔH atoms = 4; predicted ΔLogP ≈ -0.3 to -0.5 log units; docking binding energy improvement up to 1.8 kcal/mol for unsaturated vs. saturated analogs in related kinase models |
| Conditions | In silico docking against EGFR/CK2/FGFR1/B-Raf kinase crystal structures (PDB codes not specified) using Autodock; Lipinski parameter calculations via QikProp [1] |
Why This Matters
For procurement in kinase inhibitor or antimicrobial screening programs, the unsaturated core offers a distinct chemical space that cannot be recapitulated by the tetrahydro analog, directly affecting binding thermodynamics and potentially cellular activity.
- [1] Dotsenko, V. V.; et al. Spirocyclic thienopyrimidines: synthesis, new rearrangement under Vilsmeier conditions and in silico prediction of anticancer activity. Biopolym. Cell 2020, 36, 279-293. View Source
